2-amino-4-phenyl-N-methyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-phenyl-N-methyl-aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-N-methyl-aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the selective N-alkylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using NaOH as a base . Another method includes the reduction of nitroarenes, where nitrobenzene is reduced to aniline using Sn/concentrated HCl, followed by the addition of NaOH to recover the aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed methods is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-N-methyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-amino-4-phenyl-N-methyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-phenyl-N-methyl-aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aniline (C₆H₅NH₂): A simpler aromatic amine with a single amino group attached to a benzene ring.
N-methylaniline (C₆H₅NHCH₃): Similar to aniline but with a methyl group attached to the nitrogen atom.
4-phenyl-N-methylaniline: Similar structure but without the additional amino group at the 2-position.
Uniqueness
2-amino-4-phenyl-N-methyl-aniline is unique due to the presence of both an amino group and a phenyl group attached to the benzene ring, along with a methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-N-methyl-4-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
InChI Key |
QZYYTAXBRAAKAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.